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Executive Summary

BMY 14802, also known as a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- 1-piperazinebutanol, is
a novel psychoactive compound that emerged from the drug discovery programs of Bristol-
Myers Squibb. Initially investigated as a potential antipsychotic agent, its unique
pharmacological profile, characterized by high affinity for sigma (o) receptors and moderate
affinity for serotonin 5-HT1A receptors with negligible interaction with dopamine D2 receptors,
set it apart from typical neuroleptics. This technical guide provides an in-depth review of the
history, development, and core mechanistic properties of BMY 14802, presenting key
guantitative data, detailed experimental protocols, and visual representations of its signaling
pathways to serve as a comprehensive resource for researchers in pharmacology and drug
development.

Introduction

The quest for atypical antipsychotic drugs with improved side-effect profiles led to the
exploration of non-dopaminergic targets. BMY 14802 was developed in this context, with the
hypothesis that modulating sigma and serotonin receptor systems could achieve antipsychotic
efficacy without the extrapyramidal symptoms associated with D2 receptor antagonism. While it
showed promise in preclinical models, BMY 14802 ultimately did not demonstrate significant
efficacy in clinical trials for schizophrenia.[1] Nevertheless, its development and investigation
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have contributed valuable insights into the roles of sigma and 5-HT1A receptors in psychosis
and have made it a widely used research tool to probe these systems.

History and Development

BMY 14802 was synthesized and characterized by Bristol-Myers Squibb as part of a series of
1-(pyrimidin-2-yl)piperazine derivatives. The rationale for its development was rooted in the
growing understanding of the potential role of sigma receptors in the pathophysiology of
psychosis. Preclinical studies in the late 1980s and early 1990s established its unique binding
profile and its atypical antipsychotic-like effects in animal models. These promising early
findings led to its advancement into clinical trials for the treatment of schizophrenia. However, a
multicenter, uncontrolled study in patients with acute exacerbations of schizophrenia, using
doses up to 3000 mg/day for up to four weeks, failed to show a significant improvement in
psychiatric symptoms as measured by the Brief Psychiatric Rating Scale and Clinical Global
Improvement scores.[1] Despite its clinical failure, BMY 14802 remains a valuable
pharmacological tool.

Synthesis

The chemical synthesis of BMY 14802, or a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-
piperazinebutanol, has been described in the scientific literature. A key final step in a reported
synthesis route involves the reduction of the ketone precursor, 1-(4-fluorophenyl)-4-[4-(5-fluoro-
2-pyrimidinyl)-1-piperazinyl]butanone, using a reducing agent such as sodium borohydride to
yield the final alcohol product, BMY 14802.[2]

Pharmacological Profile

BMY 14802's pharmacological activity is primarily defined by its high affinity for sigma
receptors, where it acts as an antagonist, and its moderate affinity for 5-HT1A receptors, where
it functions as an agonist.[2][3] A critical feature of its profile is its very low affinity for dopamine
D2 receptors, which distinguishes it from classical antipsychotic medications.[4][5]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of BMY 14802 for various
neurotransmitter receptors.
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Mechanism of Action and Signhaling Pathways

The dual action of BMY 14802 as a sigma-1 receptor antagonist and a 5-HT1A receptor
agonist results in the modulation of multiple downstream signaling pathways.

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic
reticulum-mitochondrion interface.[7] As an antagonist, BMY 14802 inhibits the function of this
receptor, which is known to modulate calcium signaling and interact with various ion channels
and other signaling proteins.[8][9][10][11] By blocking the sigma-1 receptor, BMY 14802 can
influence neuronal excitability and plasticity.
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BMY 14802 antagonism of the Sigma-1 receptor.

5-HT1A Receptor Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to
adenylyl cyclase via inhibitory G-proteins (Gi/0).[12][13] As an agonist, BMY 14802 activates
this receptor, leading to a decrease in intracellular cyclic AMP (cCAMP) levels.[6] Activation of 5-
HT1A receptors also leads to the opening of G-protein-coupled inwardly rectifying potassium
(GIRK) channels, causing hyperpolarization and a reduction in neuronal firing, and the closing
of voltage-gated calcium channels.[12][13]
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BMY 14802 agonism of the 5-HT1A receptor.

Key Preclinical and Clinical Findings
Preclinical Studies

A range of preclinical studies were conducted to evaluate the antipsychotic potential of BMY
14802. These studies utilized various animal models to assess its effects on behaviors relevant
to psychosis.

The CAR test is a classical screening method for antipsychotic drugs. In this paradigm, animals
learn to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding
conditioned stimulus (e.g., a tone). BMY 14802 has been shown to decrease successful
avoidance responses in a dose-dependent manner without affecting the escape response, a
profile consistent with atypical antipsychotic activity.[6]
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Experimental Protocol: Conditioned Avoidance Response
e Subjects: Male Sprague-Dawley rats.

o Apparatus: A shuttle box with two compartments separated by a door, with a grid floor
capable of delivering a mild footshock. A tone generator serves as the conditioned stimulus.

e Procedure:

o Acquisition: Rats are trained over multiple sessions. Each trial begins with the
presentation of a tone (conditioned stimulus) for a set duration (e.g., 10 seconds). If the rat
moves to the other compartment during the tone, it is recorded as an avoidance response,
and the trial ends. If the rat fails to move, a mild footshock (unconditioned stimulus) is
delivered through the grid floor until the rat escapes to the other compartment.

o Drug Testing: Once stable avoidance behavior is established, rats are administered BMY
14802 or vehicle intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg) a set time before
the test session.

o Data Analysis: The number of avoidance responses, escape latencies, and inter-trial
crossings are recorded and analyzed to determine the effect of the compound.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their
metabolites in the extracellular fluid of specific brain regions in freely moving animals. Studies
using this technique have shown that BMY 14802 can modulate serotonergic and
dopaminergic systems. For example, systemic administration of BMY 14802 has been shown
to decrease extracellular serotonin levels in the dorsal raphe and hippocampus, consistent with
its 5-HT1A agonist activity.[3]

Experimental Protocol: In Vivo Microdialysis
e Subjects: Male Sprague-Dawley rats.

e Surgical Procedure: Rats are anesthetized and a guide cannula for the microdialysis probe is
stereotaxically implanted into the target brain region (e.g., dorsal raphe nucleus or striatum).
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e Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide
cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a
slow flow rate (e.g., 1-2 pL/min).

o Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g.,
every 20 minutes) and analyzed for neurotransmitter content (e.g., dopamine, serotonin, and
their metabolites) using high-performance liquid chromatography with electrochemical
detection (HPLC-ED).

e Drug Administration: BMY 14802 is administered systemically (e.g., intraperitoneally) and
changes in neurotransmitter levels from baseline are measured.
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Workflow for in vivo microdialysis experiments.

Clinical Trial
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An uncontrolled, multicenter clinical trial was conducted to evaluate the safety and efficacy of
BMY 14802 in patients with acute exacerbations of schizophrenia.[1]

o Study Design: After a one-week single-blind placebo lead-in, 28 patients were treated with
BMY 14802 for up to four weeks.[1]

e Dosage: The dosage of BMY 14802 was titrated up to a maximum of 3000 mg/day.[1]

e Primary Outcome Measures: Efficacy was assessed using the Brief Psychiatric Rating Scale
(BPRS) and the Clinical Global Impression (CGI) scale.

e Results: The study found no significant improvement in psychiatric symptoms as measured
by the BPRS or CGI. Importantly, there were no significant changes in involuntary
movements or extrapyramidal symptoms, confirming its low propensity for these side effects.

[1]

o Conclusion: The lack of efficacy led to the discontinuation of the clinical development of BMY
14802 for the treatment of schizophrenia.

Conclusion

BMY 14802 represents a significant milestone in the exploration of novel targets for
antipsychotic drug development. Its unique profile as a high-affinity sigma receptor antagonist
and a 5-HT1A receptor agonist with minimal D2 receptor interaction offered a promising
alternative to conventional neuroleptics. While it did not achieve clinical success for
schizophrenia, the extensive research conducted on BMY 14802 has profoundly advanced our
understanding of the complex roles of the sigma and 5-HT1A receptor systems in brain function
and psychiatric disorders. It continues to be an invaluable tool for researchers seeking to
unravel the intricacies of these systems and to identify new therapeutic strategies for mental
illness. This technical guide provides a consolidated resource of its history, pharmacology, and
experimental investigation to aid in these future research endeavors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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